1-(2,6-dimethylmorpholino)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione
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Description
1-(2,6-dimethylmorpholino)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C23H29N3O4 and its molecular weight is 411.502. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- The compound's structure has been analyzed through various techniques such as single crystal X-ray analysis and vibrational spectral studies. These methods are crucial in understanding the molecular and crystal structure of the compound, aiding in further applications in scientific research (Luo, Ma, Zhou, & Huang, 2019).
Application in Anticancer Research
- Derivatives of this compound have been synthesized and evaluated for their potential anticancer activity. This includes exploring their efficacy against various cancer cell lines, which is a significant step in the development of new anticancer drugs (Kumar, Kumar, Roy, & Sondhi, 2013).
Corrosion Inhibition in Engineering Materials
- Cadmium(II) Schiff base complexes, involving derivatives of this compound, have shown properties of corrosion inhibition on mild steel. This application is particularly relevant in the field of materials science and corrosion engineering (Das et al., 2017).
Synthesis of Novel Compounds
- The compound has been used in the synthesis of novel chemical structures, demonstrating its versatility as a reactant in organic synthesis. This includes the formation of various heterocyclic compounds, which have applications in pharmaceuticals and materials science (Šafár̆ et al., 2000).
Photopolymerization Initiators
- Certain derivatives, including acrylated naphthalimide one-component visible light initiators, have been synthesized and studied for their photopolymerization behavior. This is significant in the development of new materials and coatings (Yang et al., 2018).
Properties
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4/c1-16-12-26(13-17(2)30-16)23(29)22(28)19-14-25(20-9-5-4-8-18(19)20)15-21(27)24-10-6-3-7-11-24/h4-5,8-9,14,16-17H,3,6-7,10-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNMWUURMBTOEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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